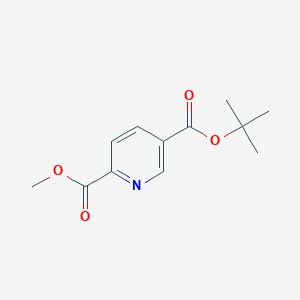
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is an organic compound with the molecular formula C12H15NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a tert-butyl group and a methyl group attached to the pyridine ring, along with two carboxylate groups at the 2 and 5 positions .
作用机制
Target of Action
Similar compounds like 2,5-pyridinedicarboxylic acid have been known to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds have been found to form complexes with other molecules, which could potentially alter their function .
Biochemical Pathways
Related compounds have been shown to be involved in dna oxidative cleavage, suggesting a potential role in dna damage and repair pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Related compounds have been found to have effects on dna, suggesting potential genotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
准备方法
The synthesis of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate typically involves the reaction of pyridine derivatives with tert-butyl and methyl substituents. One common method involves the esterification of pyridine-2,5-dicarboxylic acid with tert-butyl alcohol and methyl alcohol in the presence of a strong acid catalyst . Industrial production methods may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
化学反应分析
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
科学研究应用
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
相似化合物的比较
Similar compounds to 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate include:
2-tert-butyl 5-methyl pyridine-2,5-dicarboxylate: This compound has a similar structure but with different substituent positions.
2,6-Di-tert-butyl-4-methylpyridine: This compound has two tert-butyl groups and a methyl group attached to the pyridine ring.
5-(tert-butyl) 2-methyl 1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-2,5-dicarboxylate: This compound has a similar core structure but with additional ring modifications . The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
属性
IUPAC Name |
5-O-tert-butyl 2-O-methyl pyridine-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-10(14)8-5-6-9(13-7-8)11(15)16-4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABUQHDIXPOBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
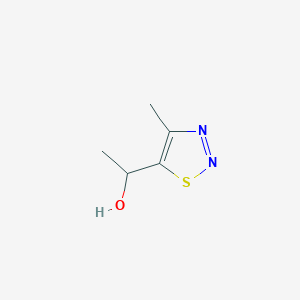
![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/new.no-structure.jpg)
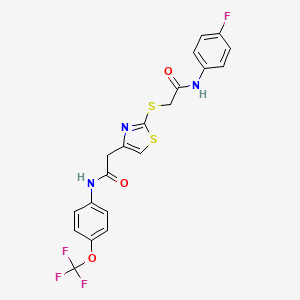
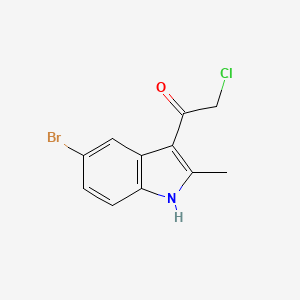
![8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride](/img/structure/B2989790.png)
![methyl 3-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2989792.png)
![N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide](/img/structure/B2989793.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2989794.png)
![(3-Carbazol-9-yl-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]-2-naphthylamine](/img/structure/B2989795.png)
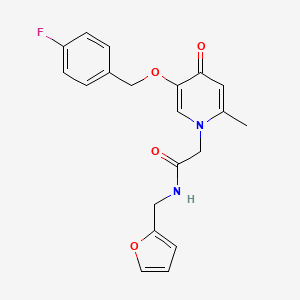
![N-[(2-chlorophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2989800.png)
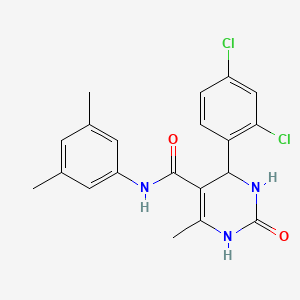
![methyl N-[(1S)-1-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}-2-methylpropyl]carbamate](/img/structure/B2989804.png)
![(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2989806.png)
